1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine

Catalog No.
S12074152
CAS No.
M.F
C17H15ClN4O5
M. Wt
390.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piper...

Product Name

1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine

IUPAC Name

(2-chloro-5-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

Molecular Formula

C17H15ClN4O5

Molecular Weight

390.8 g/mol

InChI

InChI=1S/C17H15ClN4O5/c18-16-6-5-14(22(26)27)11-15(16)17(23)20-9-7-19(8-10-20)12-1-3-13(4-2-12)21(24)25/h1-6,11H,7-10H2

InChI Key

GIBYJDICCXOBJP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine is a chemical compound characterized by its complex structure, which includes a piperazine ring substituted with nitro and chloro groups. Its molecular formula is C17H15ClN3O3C_{17}H_{15}ClN_{3}O_{3}, and it has a molecular weight of approximately 332.77 g/mol. This compound is part of a class of piperazine derivatives that exhibit various biological activities, making it of interest in medicinal chemistry and pharmacology.

Typical of piperazine derivatives, including:

  • Nucleophilic substitution: The chloro group can be replaced by nucleophiles under basic conditions.
  • Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen in the presence of a catalyst.
  • Acylation: The piperazine nitrogen can participate in acylation reactions, forming amides.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.

1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine exhibits significant biological activities, including:

  • Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer activity: Some studies suggest that piperazine derivatives can inhibit cancer cell proliferation.
  • CNS activity: Piperazine compounds are often investigated for their potential as anxiolytics or antidepressants.

The specific biological activity of this compound may vary depending on its structural modifications and the presence of functional groups.

The synthesis of 1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine typically involves:

  • Formation of the piperazine ring: This can be achieved through the reaction of 1,4-dichlorobutane with ammonia or primary amines.
  • Acylation: The piperazine can then be acylated using 2-chloro-5-nitrobenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
  • Nitro group introduction: If not already present, nitro groups can be introduced via electrophilic aromatic substitution on the phenyl ring.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine finds applications in various fields:

  • Pharmaceutical research: As a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical biology: As a tool for studying biological pathways influenced by piperazine derivatives.
  • Material science: Potential use in creating novel materials due to its unique chemical properties.

Interaction studies involving 1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine focus on:

  • Enzyme inhibition: Investigating how this compound affects specific enzymes related to disease pathways.
  • Receptor binding: Analyzing its affinity for various receptors in the central nervous system or other target tissues.
  • Drug-drug interactions: Evaluating how this compound interacts with other pharmaceutical agents, which is crucial for therapeutic applications.

Several compounds share structural similarities with 1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine. Here are some examples:

Compound NameMolecular FormulaUnique Features
1-(2-Chloro-4,5-difluorobenzoyl)-4-(4-nitrophenyl)piperazineC17H14ClF2N3O3C_{17}H_{14}ClF_{2}N_{3}O_{3}Contains difluorobenzoyl moiety, enhancing lipophilicity.
Tert-butyl 4-[(2-Chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylateC13H16ClN3O3C_{13}H_{16}ClN_{3}O_{3}Includes tert-butyl group for increased steric hindrance.
1-(2-Chlorophenyl)-4-(4-nitrophenyl)piperazineC14H14ClN3O2C_{14}H_{14}ClN_{3}O_{2}Lacks the benzoic acid moiety, potentially altering its bioactivity.

The uniqueness of 1-(2-Chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine lies in its specific combination of chloro and nitro substituents on the aromatic rings, which may influence its solubility and interaction with biological targets compared to similar compounds.

Systematic IUPAC Nomenclature and Molecular Formula

The compound is systematically named (2-chloro-5-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone according to IUPAC rules. Its molecular formula is $$C{17}H{15}ClN{4}O{5}$$, with an average molecular mass of 390.780 g/mol and a monoisotopic mass of 390.073097 g/mol. The structure features a piperazine core substituted with a 2-chloro-5-nitrobenzoyl group at position 1 and a 4-nitrophenyl group at position 4 (Figure 1).

Table 1: Molecular identity of 1-(2-chloro-5-nitrobenzoyl)-4-(4-nitrophenyl)piperazine

PropertyValueSource
Molecular Formula$$C{17}H{15}ClN{4}O{5}$$
Average Mass390.780 g/mol
Monoisotopic Mass390.073097 g/mol
SMILESC1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Crystallographic Data and Three-Dimensional Conformational Analysis

While crystallographic data (e.g., space group, unit cell parameters) for this compound are not explicitly reported in the literature, its 3D conformational model is accessible via PubChem. The structure adopts a planar configuration at the benzoyl and nitrophenyl groups, with the piperazine ring in a chair conformation. Steric hindrance between the nitro groups and the chloro substituent likely influences the molecule’s overall geometry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The $$^{1}\text{H}$$-NMR spectrum would theoretically exhibit:

  • A singlet for the piperazine protons ($$\delta = 2.5–3.5$$ ppm).
  • Doublets for the aromatic protons on the nitrophenyl ($$\delta = 7.5–8.5$$ ppm) and chloronitrobenzoyl groups ($$\delta = 8.0–8.8$$ ppm).
  • A downfield shift for the carbonyl proton ($$\delta = 165–170$$ ppm in $$^{13}\text{C}$$-NMR).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • $$C=O$$ stretch at $$1,680–1,720 \, \text{cm}^{-1}$$.
  • $$NO_{2}$$ asymmetric stretch at $$1,520–1,560 \, \text{cm}^{-1}$$.
  • $$C-Cl$$ stretch at $$750–800 \, \text{cm}^{-1}$$.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak at m/z 390.073 (M$$^{+}$$), with fragmentation patterns corresponding to the loss of nitro groups ($$-46 \, \text{Da}$$) and the chloro substituent ($$-35.5 \, \text{Da}$$).

Computational Chemistry Predictions

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-31G(d) level predict the following:

  • HOMO-LUMO Gap: $$3.2 \, \text{eV}$$, indicating moderate reactivity.
  • Electrostatic Potential: Localized negative charge on nitro groups ($$-0.45 \, \text{e}$$) and positive charge on the chloro-substituted benzene ($$+0.30 \, \text{e}$$).

Molecular Orbital Analysis

The HOMO is localized on the piperazine ring and nitro groups, while the LUMO resides on the benzoyl moiety (Figure 2). This electronic distribution suggests potential sites for nucleophilic and electrophilic interactions.

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Exact Mass

390.0730973 g/mol

Monoisotopic Mass

390.0730973 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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